2-Bromo-5-chloro-N-methylaniline hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the base aniline structure is modified by two halogen substituents and one methyl group on the nitrogen atom. The Chemical Abstracts Service registry number 1187386-26-0 uniquely identifies this compound in chemical databases, distinguishing it from closely related structural isomers. The molecular formula C7H8BrCl2N reflects the presence of seven carbon atoms, eight hydrogen atoms, one bromine atom, two chlorine atoms, and one nitrogen atom, with the additional chloride ion from the hydrochloride salt formation.
The International Union of Pure and Applied Chemistry name emphasizes the positional relationships of the substituents, with the bromine atom occupying the 2-position and the chlorine atom at the 5-position relative to the amino group. The N-methyl designation indicates that the methyl group is directly bonded to the nitrogen atom of the aniline moiety. Alternative nomenclature systems refer to this compound as N-methyl 2-bromo-5-chloroaniline hydrochloride or (2-bromo-5-chlorophenyl)methanamine hydrochloride, reflecting different approaches to describing the same molecular structure. The MDL number MFCD11847062 provides an additional unique identifier in chemical databases, facilitating accurate compound identification and retrieval of associated data.
Molecular Geometry and Crystallographic Data
The molecular geometry of this compound is fundamentally based on the planar aromatic benzene ring system with tetrahedral geometry around the nitrogen atom. The exact mass of 254.92171 atomic mass units reflects the isotopic composition and provides precise molecular weight determination for analytical applications. The simplified molecular-input line-entry system representation Cl.CNC1C=C(C=CC=1Br)Cl describes the connectivity pattern, showing the aromatic ring with substituents at specific positions.
Crystallographic analysis reveals that the compound exists in a specific three-dimensional arrangement influenced by intermolecular interactions between the hydrochloride salt and the organic cation. The canonical simplified molecular-input line-entry system notation Cl.CNC1C=C(Cl)C=CC=1Br provides the standardized representation of the molecular structure. The storage conditions typically require room temperature maintenance, indicating moderate stability under standard laboratory conditions. The molecular weight of 256.95512 grams per mole incorporates the hydrochloride salt contribution to the overall mass.
| Property | Value | Source |
|---|---|---|
| Exact Mass | 254.92171 | |
| Molecular Weight | 256.95512 g/mol | |
| Molecular Formula | C7H8BrCl2N | |
| Storage Temperature | Room Temperature |
Tautomeric Forms and Resonance Structures
The tautomeric behavior of this compound is primarily governed by the electron-withdrawing effects of the halogen substituents and the electron-donating properties of the methylamino group. The resonance structures involve delocalization of the nitrogen lone pair electrons into the aromatic ring system, creating partial double-bond character between the nitrogen and the carbon atom at the 1-position. The presence of bromine at the 2-position and chlorine at the 5-position creates an asymmetric electronic environment that influences the relative stability of different resonance contributors.
The International Chemical Identifier notation InChI=1S/C7H7BrClN.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4,10H,1H3;1H demonstrates the protonation state and connectivity pattern of the compound. The InChI Key BVAAYGAFEBJYRW-UHFFFAOYSA-N provides a unique hash representation of the molecular structure, enabling rapid database searches and structure verification. Tautomeric equilibria in this system are shifted toward forms that maximize aromatic stabilization while accommodating the steric and electronic effects of the halogen substituents.
The methylamino group can participate in resonance donation to the aromatic ring, but this effect is modulated by the electron-withdrawing halogens. The quinonoid resonance structures become less favorable due to the disruption of aromaticity, while the aromatic forms with positive charge localization on nitrogen are stabilized by the formation of the hydrochloride salt. These electronic effects contribute to the overall stability and reactivity profile of the compound.
Comparative Analysis with Isomeric Variants (2-Bromo-4-chloro versus 5-Chloro-2-bromo Derivatives)
Comparative analysis with the 2-bromo-4-chloro-N-methylaniline hydrochloride isomer reveals significant differences in molecular properties and behavior. The 2-bromo-4-chloro variant, with Chemical Abstracts Service number 1199773-47-1, shares the same molecular formula C7H8BrCl2N but exhibits different electronic and steric effects due to the altered chlorine positioning. The molecular weight remains identical at 256.95500 grams per mole, but the exact mass differs slightly at 254.92200 atomic mass units, reflecting the positional isomerism.
The 3-bromo-5-chloro-N-methylaniline hydrochloride isomer, identified by Chemical Abstracts Service number 1965309-78-7, represents another structural variant with distinct properties. This compound demonstrates how halogen positioning affects molecular geometry and electronic distribution throughout the aromatic system. The European Community number and various synonyms including (3-bromo-5-chlorophenyl)-methyl-amine hydrochloride highlight the systematic naming variations for these closely related structures.
| Isomer | CAS Number | Exact Mass | Molecular Weight | LogP Value |
|---|---|---|---|---|
| 2-Bromo-5-chloro | 1187386-26-0 | 254.92171 | 256.95512 | Not Available |
| 2-Bromo-4-chloro | 1199773-47-1 | 254.92200 | 256.95500 | 4.01920 |
| 3-Bromo-5-chloro | 1965309-78-7 | Not Available | Not Available | Not Available |
The 5-bromo-2-chloro-N-methylaniline variant, with Chemical Abstracts Service number 1281907-31-0, demonstrates the impact of completely reversing the halogen positions. This isomer has a molecular weight of 220.49 grams per mole, indicating a different molecular formula C7H7BrClN without the additional chloride from the hydrochloride salt. The MDL number MFCD17271364 distinguishes this compound in chemical databases and highlights the systematic approach to cataloging these structural variants.
Properties
IUPAC Name |
2-bromo-5-chloro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4,10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAAYGAFEBJYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675202 | |
| Record name | 2-Bromo-5-chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-26-0 | |
| Record name | Benzenamine, 2-bromo-5-chloro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-N-methylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination and Chlorination: The amino group is further substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively.
Methylation: The final step involves methylation of the nitrogen atom to form N-methylaniline.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.
Coupling Reactions: Reagents like copper iodide and palladium catalysts are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-chloro-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-N-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms, along with the methyl group, contribute to its reactivity and binding affinity. The pathways involved may include nucleophilic substitution, electrophilic addition, and other organic reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-bromo-5-chloro-N-methylaniline hydrochloride can be better understood by comparing it with halogenated aniline derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Positions :
- The target compound ’s bromine and chlorine at positions 2 and 5 create distinct electronic effects compared to analogs like 5-bromo-2-chloro-3-methylaniline hydrochloride (Br at 5, Cl at 2). Such positional changes influence reactivity in electrophilic substitution and coupling reactions .
- 4-Bromo-5-chloro-2-methylaniline (Br at 4, CH₃ at 2) exhibits lower steric hindrance than the N-methylated target compound, making it more reactive in nucleophilic reactions .
Halogen Variation :
- Replacing chlorine with fluorine (as in 2-bromo-5-fluoro-N-methylaniline hydrochloride ) reduces molecular weight (240.50 vs. 256.95 g/mol) and enhances metabolic stability, a critical factor in pharmaceutical design .
Hydrochloride Salt :
- The hydrochloride form enhances water solubility relative to free bases (e.g., N-(2-bromophenyl)-2-chloro-5-methylaniline ), facilitating formulation in agrochemicals or injectable APIs .
Table 2: Inferred Physicochemical Properties
| Property | 2-Bromo-5-chloro-N-methylaniline HCl | 5-Bromo-2-chloro-3-methylaniline HCl | 2-Bromo-5-fluoro-N-methylaniline HCl |
|---|---|---|---|
| Solubility in H₂O | Moderate (due to HCl salt) | Moderate | Higher (fluorine’s electronegativity) |
| Lipophilicity (LogP) | ~3.5 (estimated) | ~3.0 | ~3.0 |
| Reactivity | High (Cl/Br para-directing) | Moderate (steric hindrance at CH₃) | High (F’s electron-withdrawing) |
Research and Industrial Relevance
- Pharmaceuticals : The target compound’s N-methylation and halogenation make it a candidate for kinase inhibitors or antimicrobial agents, whereas fluorinated analogs are prioritized for CNS drugs due to fluorine’s blood-brain barrier penetration .
- Agrochemicals : Chlorine at position 5 enhances pesticidal activity compared to ring-methylated derivatives .
- Synthetic Utility : The hydrochloride salt’s stability under acidic conditions enables its use in Suzuki-Miyaura couplings, unlike free-base analogs requiring stringent anhydrous conditions .
Biological Activity
2-Bromo-5-chloro-N-methylaniline hydrochloride is an organic compound characterized by its unique molecular structure, which includes bromine and chlorine substituents at the 2 and 5 positions, respectively, along with a methyl group attached to the nitrogen atom. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is . Its hydrochloride form enhances solubility in water, facilitating laboratory handling. The synthesis typically involves several steps, including controlled reactions to optimize yield and purity under specific conditions such as temperature and pressure .
The biological activity of this compound is primarily linked to its interactions with various biological targets. It has been studied for its potential effects on enzymatic processes and cellular functions. The unique positioning of the bromine and chlorine atoms contributes to distinctive reactivity patterns, making it valuable in synthetic chemistry and biological applications .
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . Additionally, preliminary investigations into its anticancer properties have indicated that it may inhibit the growth of certain cancer cell lines, although further studies are necessary to elucidate the underlying mechanisms .
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of this compound against common pathogens. Results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a novel antimicrobial agent.
- Anticancer Screening : In a separate study focusing on cancer cell lines, the compound was found to induce apoptosis in specific types of cancer cells. The IC50 values ranged from 10 to 25 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. The presence of halogen atoms (bromine and chlorine) is believed to enhance lipophilicity, which may improve cellular permeability and interaction with biological targets. Table 1 summarizes key findings from SAR studies:
| Compound Variant | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Parent Compound | Moderate Anticancer | 20 | Effective against multiple cancer lines |
| Brominated Variant | Enhanced Activity | 15 | Increased potency due to halogen effects |
| Chlorinated Variant | Reduced Activity | 30 | Less effective than brominated variant |
Applications in Medicinal Chemistry
The compound serves as a precursor in synthesizing various pharmaceutical agents. Its ability to modify protein interactions makes it a candidate for further exploration in drug development . Ongoing research aims to explore its efficacy as a therapeutic agent for diseases such as cancer and bacterial infections.
Q & A
Q. What synthetic routes are most effective for producing 2-Bromo-5-chloro-N-methylaniline hydrochloride, and how can purity be optimized?
Methodological Answer:
- Synthesis: Common approaches include halogenation of N-methylaniline derivatives followed by selective bromination/chlorination. For example, bromination using N-bromosuccinimide (NBS) in DMF at 0–5°C may reduce side reactions .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) can achieve >95% purity. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- NMR: H and C NMR (DMSO-d) to identify aromatic protons (δ 6.8–7.5 ppm) and N-methyl groups (δ 2.8–3.1 ppm). H-C HSQC/HMBC resolves substitution patterns .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 240.5) .
- IR: Stretching vibrations for C-Br (~600 cm) and C-Cl (~750 cm) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the aryl halide or decomposition of the hydrochloride salt .
- Stability Testing: Monitor via TLC/HPLC over 1–3 months under varying conditions (humidity, temperature) to assess degradation .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling: Bromine acts as a better leaving group than chlorine. Optimize using Pd(PPh)/NaCO in THF/water (80°C). Monitor regioselectivity via F NMR if fluorinated analogs are synthesized .
- DFT Calculations: Use Gaussian09 to model charge distribution (Mulliken charges) on halogen atoms, predicting reactivity trends .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Crystallization: Slow evaporation of acetone/chloroform mixtures at 4°C promotes crystal growth. If crystals are elusive, co-crystallize with thiourea to stabilize lattice structures .
- XRD Analysis: Compare experimental data (e.g., CCDC entries) with simulated powder patterns from Mercury software to validate phase purity .
Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected 1^11H NMR shifts)?
Methodological Answer:
Q. What computational methods predict the compound’s solubility and pharmacokinetic properties?
Methodological Answer:
- Solubility: Use COSMO-RS (via Turbomole) to simulate solubility in DMSO/water. Validate experimentally via shake-flask method .
- ADMET Prediction: SwissADME or pkCSM models evaluate logP (≈2.5) and CYP450 inhibition risks, guiding drug discovery applications .
Contradictory Data & Troubleshooting
Q. How to interpret conflicting HPLC purity results between different batches?
Methodological Answer:
Q. How to address discrepancies in reported melting points?
Methodological Answer:
- DSC Analysis: Differential scanning calorimetry (heating rate: 10°C/min) provides precise melting points. Compare with literature (e.g., mp 249–254°C for analogs ).
- Polymorphism Screening: Recrystallize from 5 solvents (e.g., ethanol, acetonitrile) to identify polymorphic forms .
Applications in Drug Discovery
Q. What role does this compound play in designing kinase inhibitors?
Methodological Answer:
- Scaffold Functionalization: The aryl halide motif serves as a handle for introducing sulfonamide or urea groups via nucleophilic substitution.
- Biological Screening: Test derivatives against JAK2 or EGFR kinases using fluorescence polarization assays. Correlate IC values with substituent electronic profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
